Methyl 4-aminobenzoate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of methyl 4-aminobenzoate derivatives involves chemical reactions that lead to the formation of structurally complex and functionally diverse compounds. For example, the synthesis of methyl 4-isonicotinamidobenzoate monohydrate is achieved through the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride, showcasing the versatility of methyl 4-aminobenzoate as a precursor for more complex compounds (Yang Zhang & Xiaoqiu Zhao, 2010). Additionally, a visual organic chemistry reaction involving the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification further demonstrates the compound's ability to undergo chemical transformations in educational settings (Caleb M Kam et al., 2020).
Molecular Structure Analysis
The molecular structure of methyl 4-aminobenzoate derivatives reveals insights into their physical and chemical behavior. The crystal structure of methyl 4-hydroxybenzoate, a related compound, shows that molecules condense to a 3D framework via extensive intermolecular hydrogen bonding, illustrating the importance of molecular interactions in determining the compound's structural properties (Abeer A. Sharfalddin et al., 2020).
Chemical Reactions and Properties
Methyl 4-aminobenzoate hydrochloride undergoes various chemical reactions, leading to a range of products with different properties. The compound's ability to form hydrogen-bonded chains and sheets demonstrates its reactivity and potential for forming diverse molecular architectures (J. Portilla et al., 2007).
Physical Properties Analysis
The physical properties of methyl 4-aminobenzoate derivatives, such as melting points and solubility, are influenced by their molecular structures. Polymorphism in methyl paraben, a derivative of methyl 4-aminobenzoate, highlights the impact of molecular packing on physical properties, with different polymorphic forms displaying varying melting points and stability (T. Gelbrich et al., 2013).
Chemical Properties Analysis
The chemical properties of methyl 4-aminobenzoate hydrochloride, such as reactivity towards different reagents, are key to understanding its utility in synthesis and other chemical processes. The chlorination of 4-aminobenzoic acid and its methyl ester reveals the compound's susceptibility to halogenation, a reaction that significantly alters its chemical behavior (C. Stelt & W. Nauta, 2010).
Scientific Research Applications
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Organic Chemistry
- Application : Methyl 4-aminobenzoate hydrochloride can be used in the synthesis of guanidine alkaloids .
- Method : This involves a protic acid-catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .
- Outcome : The result of this process is the synthesis of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid .
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Medicinal Chemistry
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Catalytic Oxidation Studies
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Preparation of Other Chemical Compounds
Safety And Hazards
Methyl 4-aminobenzoate hydrochloride may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
properties
IUPAC Name |
methyl 4-aminobenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLFQRYMOHDCCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
619-45-4 (Parent) | |
Record name | Methyl 4-aminobenzoate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9069841 | |
Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminobenzoate hydrochloride | |
CAS RN |
63450-84-0 | |
Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63450-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-aminobenzoate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-aminobenzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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